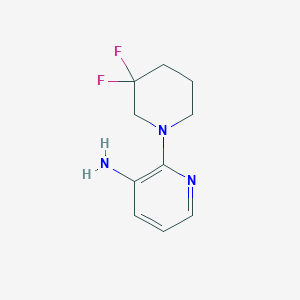

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine

Beschreibung

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and a 3,3-difluoropiperidine moiety at position 2. Its molecular formula is C10H12F2N3, with a molecular weight of 236.22 g/mol (calculated based on structural data). The compound’s InChIKey, FBMQYIBXGLMKEN-UHFFFAOYSA-N , aids in its identification.

Eigenschaften

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c11-10(12)4-2-6-15(7-10)9-8(13)3-1-5-14-9/h1,3,5H,2,4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLCMNFDRKWUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a difluoropiperidine moiety, which enhances its binding affinity and selectivity towards various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine is C10H11F2N3. Its structure includes:

- A pyridine ring that contributes to its aromatic properties.

- A difluoropiperidine moiety that increases lipophilicity and metabolic stability.

The mechanism of action for 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The difluoropyrrolidine moiety enhances the compound’s binding affinity, allowing it to modulate the activity of target proteins effectively. This modulation can lead to various biological effects, making it a valuable probe in biological assays for studying enzyme interactions and receptor binding .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. For instance, in a study focusing on nitric oxide synthases (nNOS), it showed excellent potency with values of 46 nM for rat nNOS and 48 nM for human nNOS, demonstrating its potential as a therapeutic agent in neurological disorders .

Receptor Binding

The compound has been evaluated for its binding affinity towards several receptors. Its unique structural features allow it to act as a ligand for specific receptors implicated in various physiological processes. The presence of fluorine atoms enhances its lipophilicity, which is crucial for effective receptor interaction .

Case Studies

- Neurological Disorders : In studies targeting neurological conditions, compounds similar to 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine have shown promise as selective inhibitors for neurotransmitter receptors. The difluoro substitution enhances their ability to penetrate biological membranes .

- Antiviral Activity : Preliminary investigations into the antiviral properties of this compound have indicated potential efficacy against viral infections by modulating host cell pathways .

Comparative Analysis

To better understand the uniqueness of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 2-Fluoropyridine | C5H4FN | Moderate receptor binding | Simpler structure with less potency |

| 3,3-Difluoropyrrolidine | C5H8F2N | Limited biological activity | Lacks pyridine ring |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | C13H16F4N2 | High potency against nNOS | Similar structural features enhance activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is primarily recognized for its potential in the development of new therapeutic agents targeting neurological and psychiatric disorders. Its fluorinated structure may enhance the binding affinity to specific biological targets, which is crucial for drug efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine typically involves methods such as nucleophilic substitution reactions. The SAR studies indicate that modifications on the piperidine ring can significantly affect the compound's biological activity. For example, variations in substituents can lead to different potencies against specific biological targets.

Data Table: Synthesis Overview

| Step | Description |

|---|---|

| Fluorination | Reaction of pyridine derivatives with fluorinating agents. |

| Nucleophilic Substitution | Introduction of difluoropiperidine group using bases like sodium hydride in polar aprotic solvents. |

Biological Studies

Enzyme Interactions

Research has shown that 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine interacts with various enzymes and receptors. Notably, it has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-4), a critical target in the treatment of type 2 diabetes.

Case Study: DPP-4 Inhibition

In vitro studies demonstrated that similar compounds with difluorinated piperidine structures exhibit significant inhibition of DPP-4 activity, suggesting potential applications in diabetes management.

Anticancer Properties

Cytotoxic Activity

Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve modulation of enzyme activity critical for cancer cell proliferation.

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | DPP-4 inhibition | |

| Anticancer Activity | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammation |

Materials Science

Advanced Materials Development

Apart from medicinal applications, 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine is also utilized in materials science. Its unique properties make it suitable for developing advanced materials such as polymers and coatings with enhanced characteristics.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Ring Modifications

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

- Formula : C11H16FN3

- Molecular Weight : 209.26 g/mol

- Key Difference : A single fluoromethyl group replaces the 3,3-difluoro substitution on the piperidine ring. This reduces steric bulk and alters lipophilicity (cLogP ≈ 1.8 vs. ~2.2 for the difluoro analog).

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

- Formula : C10H16N4

- Molecular Weight : 192.26 g/mol

- Key Difference : The piperazine substituent is at position 6 instead of 2. The methyl group on piperazine increases basicity (pKa ~8.5) compared to the difluoropiperidine analog (pKa ~7.2).

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine

Fluorination Patterns and Electronic Effects

2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

- Formula : C12H9F3N2O

- Molecular Weight : 254.21 g/mol

- Key Difference: A trifluoromethylphenoxy group at position 2 introduces strong electron-withdrawing effects, lowering the compound’s electron density compared to the difluoropiperidine analog.

2-(2-Bromophenoxy)pyridin-3-amine

Fused-Ring and Complex Derivatives

Thieno[2,3-b]pyridin-3-amine Derivatives

- Example: 2-(Butylsulfinyl)-4-(1-methylimidazol-5-yl)-6-(thiazol-2-yl)thieno[2,3-b]pyridin-3-amine

Imidazo[1,2-a]pyridin-3-amine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.